3-Nitro-4-propylbenzoic acid
CAS No.: 199171-93-2
Cat. No.: VC21300908
Molecular Formula: C10H11NO4
Molecular Weight: 209.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 199171-93-2 |
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Molecular Formula | C10H11NO4 |
Molecular Weight | 209.2 g/mol |
IUPAC Name | 3-nitro-4-propylbenzoic acid |
Standard InChI | InChI=1S/C10H11NO4/c1-2-3-7-4-5-8(10(12)13)6-9(7)11(14)15/h4-6H,2-3H2,1H3,(H,12,13) |
Standard InChI Key | GXRWLPVXYJGNTK-UHFFFAOYSA-N |
SMILES | CCCC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] |
Canonical SMILES | CCCC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] |
Introduction
Chemical Identity and Structure
3-Nitro-4-propylbenzoic acid (CAS: 199171-93-2) is an aromatic carboxylic acid with the molecular formula C₁₀H₁₁NO₄. Its structure consists of a benzoic acid core with a nitro group at the 3-position and a propyl chain at the 4-position. The presence of these functional groups creates a molecule with distinctive chemical reactivity and physical properties.
Physical and Chemical Properties
The compound exhibits physical characteristics typical of substituted benzoic acids, while its specific functional groups impart unique properties. The nitro group, being strongly electron-withdrawing, affects the electronic distribution in the molecule, while the propyl chain contributes to its lipophilicity.
Property | Value | Note |
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Molecular Formula | C₁₀H₁₁NO₄ | |
Molecular Weight | 209.20 g/mol | Calculated |
IUPAC Name | 3-nitro-4-propylbenzoic acid | |
CAS Number | 199171-93-2 | |
InChI | InChI=1S/C10H11NO4/c1-2-3-7-4-5-8(10(12)13)6-9(7)11(14)15/h4-6H,2-3H2,1H3,(H,12,13) | |
InChI Key | GXRWLPVXYJGNTK-UHFFFAOYSA-N |
The nitro group's presence significantly affects the compound's acidity, making the carboxylic acid group more acidic compared to unsubstituted benzoic acid. The propyl chain at the para position to the nitro group creates specific steric and electronic effects that influence the compound's reactivity patterns and potential applications.
Structural Characteristics
The structural arrangement of functional groups in 3-Nitro-4-propylbenzoic acid creates a unique electronic environment. The nitro group at position 3 and the propyl chain at position 4 result in distinct electronic distribution across the aromatic ring. This arrangement influences the reactivity patterns of the molecule, particularly in electrophilic substitution reactions where the nitro group acts as a meta-director due to its strong electron-withdrawing nature.
The presence of the propyl chain provides a degree of lipophilicity to the molecule, potentially affecting its solubility in various solvents and its interaction with biological systems. The combination of these structural features distinguishes 3-Nitro-4-propylbenzoic acid from similar compounds and contributes to its specific chemical behavior.
Synthesis Methods
The synthesis of 3-Nitro-4-propylbenzoic acid typically involves strategic chemical transformations to introduce both the nitro group and the propyl chain at the correct positions on the benzoic acid core.
Nitration Approach
Chemical Reactivity
3-Nitro-4-propylbenzoic acid demonstrates versatile chemical reactivity owing to its multiple functional groups, each capable of undergoing distinct transformations.
Reactions of the Carboxylic Acid Group
The carboxylic acid functionality in 3-Nitro-4-propylbenzoic acid can participate in typical reactions of carboxylic acids:
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Esterification: The carboxylic acid group readily reacts with alcohols to form esters in the presence of acid catalysts. For example, reaction with ethanol produces ethyl 3-nitro-4-propylbenzoate.
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Salt Formation: Reaction with bases such as sodium carbonate yields the corresponding carboxylate salts, which exhibit increased water solubility compared to the parent acid .
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Reduction: The carboxylic acid group can be reduced to primary alcohols or aldehydes using appropriate reducing agents such as lithium aluminum hydride or diisobutylaluminum hydride.
Reactions of the Nitro Group
The nitro group in 3-Nitro-4-propylbenzoic acid can undergo several transformations:
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Reduction: The nitro group can be reduced to an amino group (-NH₂) using reducing agents such as hydrogen gas with palladium on carbon catalyst, yielding 3-amino-4-propylbenzoic acid.
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Nucleophilic Substitution: Under specific conditions, the nitro group can be replaced by nucleophiles, although this reaction is less common due to the stabilizing effect of the aromatic ring.
The presence of the nitro group significantly affects the reactivity of the aromatic ring, directing incoming electrophiles to specific positions and enhancing the acidity of the carboxylic acid group through its electron-withdrawing effect.
Reactions of the Propyl Chain
The propyl chain can undergo reactions typical of alkyl groups:
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Oxidation: Under strong oxidizing conditions, the propyl chain may be oxidized to carboxylic acid, resulting in dicarboxylic acid derivatives.
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Halogenation: The propyl chain can undergo free radical halogenation, primarily at the benzylic position, due to the stability of the resulting radical.
Structural Comparisons and Relationships
Comparing 3-Nitro-4-propylbenzoic acid with structurally related compounds provides valuable insights into its unique properties and potential applications.
Comparison with Related Nitrobenzoic Acids
The presence of different functional groups significantly affects properties such as solubility, melting point, and chemical reactivity. For instance, 3,5-Dinitro-4-propylbenzoic acid, with its additional nitro group, demonstrates enhanced acidity and different electronic distribution compared to 3-Nitro-4-propylbenzoic acid .
Similarly, 3-Nitro-4-propoxybenzoic acid features an oxygen atom in its side chain, creating different electronic and steric effects compared to the propyl chain in 3-Nitro-4-propylbenzoic acid .
Functional Group Effects
The specific arrangement of functional groups in 3-Nitro-4-propylbenzoic acid creates unique electronic and steric environments:
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Electron Distribution: The nitro group withdraws electron density from the aromatic ring, particularly affecting positions ortho and para to it.
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Steric Considerations: The propyl chain provides steric hindrance that can influence reaction pathways, particularly for reactions occurring at neighboring positions.
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Hydrogen Bonding: The carboxylic acid group can participate in hydrogen bonding, affecting crystal packing, solubility, and interactions with biological targets.
This combination of electronic and steric effects distinguishes 3-Nitro-4-propylbenzoic acid from its structural analogs and contributes to its specific chemical behavior and potential applications.
Applications and Research Significance
3-Nitro-4-propylbenzoic acid has several potential applications across different scientific and industrial domains.
Synthetic Intermediate
One of the primary applications of 3-Nitro-4-propylbenzoic acid is as a synthetic intermediate in the preparation of more complex organic molecules. The presence of multiple functional groups provides versatile handles for further chemical transformations:
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Pharmaceutical Precursor: The compound can serve as a building block in the synthesis of pharmaceutical agents, particularly those requiring specific substitution patterns on aromatic rings.
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Material Science: Derivatives of 3-Nitro-4-propylbenzoic acid may be used in the development of specialized materials with specific electronic or optical properties.
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Agrochemical Development: The structure provides a scaffold for the synthesis of agrochemical compounds, utilizing the various functional groups for targeted modifications.
Industrial Applications
The chemical properties of 3-Nitro-4-propylbenzoic acid make it potentially useful in various industrial applications:
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Dye and Pigment Industry: Nitroaromatic compounds often serve as intermediates in the synthesis of dyes and pigments.
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Specialty Chemicals: The compound may find use in the production of specialty chemicals requiring specific functional group arrangements.
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Analytical Standards: In analytical chemistry, compounds like 3-Nitro-4-propylbenzoic acid can serve as reference standards for chromatographic or spectroscopic methods.
Analytical Characterization
Analytical characterization of 3-Nitro-4-propylbenzoic acid involves various spectroscopic and chromatographic techniques that provide detailed structural information.
Spectroscopic Analysis
Several spectroscopic methods are valuable for characterizing 3-Nitro-4-propylbenzoic acid:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would show characteristic patterns for the aromatic protons (likely between 7-8.5 ppm), propyl chain protons (0.9-2.5 ppm), and the carboxylic acid proton (10-13 ppm).
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¹³C NMR would reveal the carbonyl carbon (approximately 165-175 ppm), aromatic carbons (120-150 ppm), and propyl chain carbons (10-35 ppm).
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Infrared (IR) Spectroscopy:
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Characteristic absorption bands for the carboxylic acid (C=O stretch at ~1700 cm⁻¹, O-H stretch at ~3000-3500 cm⁻¹)
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Nitro group absorptions (asymmetric NO₂ stretch at ~1530 cm⁻¹ and symmetric NO₂ stretch at ~1350 cm⁻¹)
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Aromatic C=C stretching vibrations (~1600 cm⁻¹)
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Mass Spectrometry:
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Molecular ion peak at m/z 209 corresponding to the molecular weight
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Fragmentation patterns likely showing loss of OH, NO₂, and fragments of the propyl chain
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Chromatographic Methods
Chromatographic techniques are essential for purity determination and separation:
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High-Performance Liquid Chromatography (HPLC): Useful for purity analysis and separation from structurally similar compounds.
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Gas Chromatography (GC): May require derivatization of the carboxylic acid group (e.g., methylation) for improved chromatographic behavior.
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Thin-Layer Chromatography (TLC): Valuable for reaction monitoring and preliminary purity assessment.
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